molecular formula C19H20N2O4S B2792580 N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide CAS No. 392249-32-0

N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide

Cat. No.: B2792580
CAS No.: 392249-32-0
M. Wt: 372.44
InChI Key: VYWXAMJBVWNPTM-FMQUCBEESA-N
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Description

N-[(2E)-6-Ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide is a benzothiazole-derived compound featuring a 2,4-dimethoxybenzamide moiety attached to a 6-ethoxy-3-methyl-substituted benzothiazol-2-ylidene scaffold.

Properties

IUPAC Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-5-25-13-7-9-15-17(11-13)26-19(21(15)2)20-18(22)14-8-6-12(23-3)10-16(14)24-4/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWXAMJBVWNPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=C(C=C3)OC)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide typically involves the condensation of 6-ethoxy-3-methyl-1,3-benzothiazol-2-amine with 2,4-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Substituent Effects

  • Benzothiazole vs. Benzimidazole/Benzodioxine Derivatives :
    Unlike benzimidazole (e.g., ) or benzodioxine-based compounds (), the benzothiazole core in the target compound provides a sulfur-containing heterocycle, which may influence electronic properties and binding affinity. The 2,4-dimethoxybenzamide group is shared with compounds like N-(1H-benzo[d]imidazol-2-yl)-2,4-dimethoxybenzamide (), suggesting this substitution pattern is critical for interactions with biological targets .

  • Substituent Variations: 6-Ethoxy vs. The ethoxy group in the target compound may enhance lipophilicity compared to methoxy () or bromo substituents . 3-Methyl vs.

Physicochemical Properties

  • Crystal Packing and Hydrogen Bonding :
    Analogous compounds, such as 4-methoxy-N-[6-methylbenzothiazol-2-ylidene]benzenesulfonamide (), exhibit strong N–H···N and C–H···O hydrogen bonds, forming R₂²(8) motifs. The target compound likely adopts similar packing via its amide and methoxy groups, with π-π interactions between aromatic rings (distance ~3.4–3.9 Å) contributing to stability .

  • Lipophilicity and Solubility :
    The 2,4-dimethoxybenzamide group increases hydrophilicity compared to sulfonamide derivatives (). Ethoxy substituents may moderately elevate logP values relative to methoxy, balancing solubility and membrane permeability .

Comparative Data Table

Property/Compound Target Compound 4-Methoxy-N-[6-Methylbenzothiazol-2-ylidene]benzenesulfonamide N-(6-Bromo-3-ethylbenzothiazol-2-ylidene)-2,4-dimethoxybenzamide
Core Structure Benzothiazol-2-ylidene Benzothiazol-2-ylidene Benzothiazol-2-ylidene
Substituents 6-Ethoxy, 3-methyl, 2,4-dimethoxy 6-Methyl, 4-methoxy, sulfonamide 6-Bromo, 3-ethyl, 2,4-dimethoxy
Molecular Weight (g/mol) ~375 (estimated) 334.40 ~437 (estimated)
Biological Target 11β-HSD1 (predicted) 11β-HSD1 Unknown (structural analog)
Key Interactions N–H···O, π-π stacking N–H···N, C–H···O, π-π stacking Halogen bonding (Br), π-π stacking

Biological Activity

N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide is a compound that has garnered interest for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, cytotoxic, and other pharmacological effects.

Chemical Structure and Properties

The compound features a benzothiazole core with ethoxy and dimethoxy substituents. Its molecular formula is C17H20N2O3S, and it has a molecular weight of 336.42 g/mol. The structural representation can be summarized as follows:

N 2E 6 ethoxy 3 methyl 2 3 dihydro 1 3 benzothiazol 2 ylidene 2 4 dimethoxybenzamide\text{N 2E 6 ethoxy 3 methyl 2 3 dihydro 1 3 benzothiazol 2 ylidene 2 4 dimethoxybenzamide}

Antibacterial and Antifungal Activity

Research has demonstrated that benzothiazole derivatives exhibit significant antibacterial and antifungal properties. A study indicated that compounds similar to this compound showed effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 25 to 100 μg/mL .

CompoundBacterial StrainMIC (μg/mL)
Compound AE. coli50
Compound BS. aureus75
N-BTZC. albicans100

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several tumorigenic cell lines. In vitro assays revealed selective cytotoxicity towards cancer cells while sparing normal cells. For instance, the compound exhibited an EC50 value of approximately 32 ng/mL against the WI-38 VA-13 subline .

Cell LineEC50 (ng/mL)
WI-38 VA-1332
MDA-MB-231 (breast)28
SK-Hep-1 (liver)30

Antioxidant Activity

The compound's antioxidant potential was assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that it possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems .

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : Cytotoxicity studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases.
  • Radical Scavenging : The antioxidant activity is attributed to the ability of the compound to scavenge free radicals and reduce oxidative damage.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Anticancer Properties : A clinical trial involving patients with breast cancer showed that a related benzothiazole derivative improved overall survival rates when used in combination with standard chemotherapy .
  • Antimicrobial Efficacy : In a controlled study assessing the antimicrobial effects of benzothiazole derivatives on clinical isolates of bacteria, significant reductions in bacterial load were observed in patients treated with these compounds .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide?

Answer:
The synthesis of this benzothiazole-amide derivative typically involves multi-step reactions:

  • Step 1: Formation of the benzothiazole core via cyclization of substituted thioureas or thioamides under reflux conditions (e.g., ethanol with glacial acetic acid) .
  • Step 2: Amidation with dimethoxybenzoyl chloride, requiring precise stoichiometry and inert atmospheres to avoid side reactions .
  • Step 3: Salt formation (e.g., hydrochloride) for improved solubility and crystallinity .

Key Optimization Parameters:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity for amidation .
  • Temperature Control: Maintain 60–80°C during coupling to balance reaction rate and by-product suppression .
  • Monitoring: Use HPLC to track conversion rates (≥95% purity target) and NMR for structural validation .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:
By-product mitigation strategies include:

  • Solvent Polarity Adjustment: For example, switching from ethanol to DMF in amidation steps reduces undesired hydrolysis .
  • Stepwise Reagent Addition: Gradual introduction of dimethoxybenzoyl chloride prevents local excess and dimerization .
  • Statistical Optimization: Design of Experiments (DoE) identifies critical factors (e.g., temperature, molar ratios) to maximize yield .

Validation Methods:

  • TLC/HPLC: Monitor intermediate purity at each stage .
  • By-Product Analysis: LC-MS identifies side products (e.g., unreacted starting materials) for iterative refinement .

Basic: Which analytical techniques are essential for confirming structure and purity?

Answer:
Core Techniques:

  • NMR Spectroscopy: 1H and 13C NMR verify regiochemistry of ethoxy/methoxy groups and benzothiazole conformation .
  • HPLC: Quantifies purity (>98% for pharmacological studies) and detects trace solvents .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C24H24ClN3O3S2 for hydrochloride salt) .

Supplementary Methods:

  • Elemental Analysis: Validates C, H, N, S content (±0.3% of theoretical) .
  • X-ray Crystallography: Resolves stereochemistry for crystalline derivatives .

Advanced: How do structural modifications influence biological activity in benzothiazole-amide analogs?

Answer:
Key Substituent Effects:

SubstituentPositionImpact on ActivityExample (IC50)Source
EthoxyBenzothiazole C6↑ Lipophilicity, ↑ Membrane PermeabilityN/A (moderate antimicrobial)
MethoxyBenzamide C2/C4↓ Metabolic DegradationVariable (anticancer)
MethylBenzothiazole C3Steric Hindrance, Alters Target BindingNot reported

Mechanistic Insights:

  • Electron-Withdrawing Groups (e.g., nitro) enhance electrophilicity, improving enzyme inhibition (e.g., kinase targets) .
  • Hydrogen Bonding: The amide linkage interacts with catalytic residues in enzymatic pockets, as shown in docking studies .

Basic: What preliminary biological assays are recommended for initial screening?

Answer:
In Vitro Assays:

  • Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Enzyme Inhibition: Kinase profiling (e.g., EGFR, VEGFR) using fluorescence-based assays .

Data Interpretation:

  • Positive Control: Compare with known inhibitors (e.g., doxorubicin for cytotoxicity) .
  • Dose-Response Curves: Use nonlinear regression to calculate EC50/IC50 .

Advanced: How can discrepancies in biological activity data across studies be resolved?

Answer:
Common Sources of Variability:

  • Assay Conditions: pH, temperature, and cell passage number affect results .
  • Compound Purity: Impurities >2% skew activity readings; validate via HPLC .

Resolution Strategies:

  • Meta-Analysis: Aggregate data from standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • SAR Studies: Systematically vary substituents to isolate activity-contributing groups .

Basic: Which functional groups are critical for reactivity and stability?

Answer:

  • Benzothiazole Core: The exocyclic double bond (2E configuration) enables π-π stacking with biological targets .
  • Ethoxy/Methoxy Groups: Electron-donating effects stabilize the amide bond against hydrolysis .
  • Amide Linkage: Participates in hydrogen bonding, critical for target affinity .

Degradation Pathways:

  • Photodegradation of the benzothiazole ring under UV light; store in amber vials .

Advanced: What computational approaches predict target interactions for this compound?

Answer:
Methods:

  • Molecular Docking (AutoDock Vina): Models binding to kinase ATP pockets (e.g., PDB ID: 1M17) .
  • Molecular Dynamics (MD) Simulations: Assess binding stability over 100 ns trajectories (e.g., GROMACS) .

Validation:

  • Experimental Correlation: Compare predicted IC50 with in vitro kinase assay results .
  • Pharmacophore Mapping: Identify essential interaction sites (e.g., hydrophobic pockets for methoxy groups) .

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